![molecular formula C17H20N8O3S B2453776 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide CAS No. 1448044-07-2](/img/structure/B2453776.png)
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide
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Overview
Description
The compound is a derivative of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . This base structure is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Energetic Materials
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound’s structure, has been used in the design and synthesis of very thermostable energetic materials . These materials exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .
LSD1 Inhibitors
The compound has been identified as a potential inhibitor of Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been linked to the progression of certain human malignant tumors . Inhibiting LSD1 may lead to the suppression of cancer proliferation and migration .
Antiproliferative Activities
The compound has been evaluated for its antiproliferative activities against various cancer cell lines . This suggests potential applications in the development of new anticancer therapies .
USP28 Inhibitors
The compound has been evaluated as a potential inhibitor of Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling . Inhibiting USP28 could have implications in the treatment of diseases where these processes are disrupted .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitUSP28 , a deubiquitinating enzyme .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting the target’s function
Biochemical Pathways
Inhibition of usp28 can affect various cellular processes, including cell cycle progression and epithelial-mesenchymal transition .
Result of Action
The compound’s action at the molecular and cellular levels leads to the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O3S/c1-3-25-16-14(21-23-25)15(18-10-19-16)24-8-11(9-24)17(26)20-12-5-4-6-13(7-12)22-29(2,27)28/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYDCFPPLEIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide |
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